3-Iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
3-iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IN2/c1-5-3-7-8(10)4-11-9(7)12-6(5)2/h3-4H,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEXYCUFHZIQROQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(NC=C2I)N=C1C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301255097 | |
| Record name | 3-Iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1190321-33-5 | |
| Record name | 3-Iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1190321-33-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301255097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of 5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine. One common method includes the use of iodine and an oxidizing agent such as potassium iodate (KIO₃) in an acidic medium. The reaction is carried out under controlled temperature and pH conditions to ensure selective iodination at the desired position.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, large-scale synthesis would likely involve optimization of the laboratory-scale methods. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen atoms in the pyrrolo[2,3-b]pyridine ring.
Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Sonogashira coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃) or potassium cyanide (KCN) can be used under mild conditions to replace the iodine atom.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K₂CO₃) are commonly used in coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 3-azido-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine, while a Suzuki coupling reaction could produce a biaryl derivative.
Scientific Research Applications
Anticancer Properties
One of the most prominent applications of 3-Iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine is its role as an anticancer agent. Research indicates that derivatives of pyrrolo[2,3-b]pyridine exhibit potent inhibitory effects on various cancer cell lines.
- Mechanism of Action : The compound acts as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in tumor proliferation and metastasis. For example, a study highlighted that certain derivatives demonstrated IC50 values in the nanomolar range against FGFR1, FGFR2, and FGFR3, effectively inhibiting breast cancer cell proliferation and inducing apoptosis in vitro .
- Targeted Cancer Types : The compound has shown efficacy against multiple cancers, including lung adenocarcinoma, pancreatic cancer, and breast cancer. It has also been noted for its potential in treating solid tumors such as colon and gastric carcinomas .
Inhibition of Protein Kinases
This compound derivatives have been identified as inhibitors of specific protein kinases involved in various cellular processes.
- SGK-1 Kinase Inhibition : The compound has been linked to the inhibition of SGK-1 kinase activity, which plays a role in renal and cardiovascular diseases. This inhibition may provide therapeutic avenues for conditions characterized by excessive cell proliferation or electrolyte imbalances .
Drug Delivery Systems
The compound's structure allows for innovative drug delivery methods:
- Liposome Encapsulation : Research suggests that this compound can be formulated into liposome delivery systems. This method enhances the bioavailability and targeted delivery of the drug to tumor sites while minimizing systemic side effects .
Case Studies and Clinical Applications
Several case studies have documented the effectiveness of pyrrolo[2,3-b]pyridine derivatives in clinical settings:
Mechanism of Action
The mechanism of action of 3-Iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The iodine atom and the methyl groups can influence the compound’s binding affinity and specificity, affecting the overall biological response.
Comparison with Similar Compounds
Key Observations:
However, iodine’s larger atomic radius improves reactivity in cross-coupling reactions, as seen in derivatives like 5-Bromo-3-(phenylethynyl)-1H-pyrrolo[2,3-b]pyridine . Alkyl Groups: Methyl groups (e.g., 5,6-dimethyl) increase lipophilicity but may marginally improve solubility compared to halogenated analogs due to reduced electronegativity. Cyclohexyl substitution (e.g., in ) drastically enhances lipophilicity, limiting aqueous compatibility. Polar Groups: The nitro group in 3-Iodo-6-methyl-5-nitro-1H-pyrrolo[2,3-b]pyridine introduces polarity but may form intramolecular hydrogen bonds, paradoxically reducing solubility.
Biological Activity :
- Pyrrolo[2,3-b]pyridine derivatives are prominent in kinase inhibition . The iodine atom in the target compound could serve as a handle for further functionalization, enhancing selectivity or potency.
Synthetic Utility: Derivatives with iodine at position 3 (e.g., ) are valuable intermediates for Sonogashira or Suzuki couplings . The methyl groups in this compound may sterically hinder such reactions compared to unsubstituted analogs.
Challenges and Opportunities
- Solubility Limitations: Despite nitrogen substitution improving solubility over sulfur-containing thieno[2,3-b]pyridines , the methyl and iodine groups in this compound may still necessitate formulation strategies (e.g., cyclodextrin complexes ) for in vivo applications.
- Pharmacokinetic Optimization: Balancing lipophilicity (for membrane permeability) and aqueous solubility remains critical. Morpholine or polyethylene glycol (PEG) attachments, as explored in thieno[2,3-b]pyridine derivatives , could be adapted for pyrrolo analogs.
Biological Activity
3-Iodo-5,6-dimethyl-1H-pyrrolo[2,3-b]pyridine (CAS No. 1190321-33-5) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
- Molecular Formula : C₉H₈IN₃
- Molecular Weight : 272.09 g/mol
- Structural Features : The compound features an iodine atom at the 3-position and two methyl groups at the 5 and 6 positions of the pyrrolo[2,3-b]pyridine ring system.
The biological activity of this compound primarily involves its interaction with various molecular targets:
- Enzyme Inhibition : It has been reported to inhibit specific kinases, which play crucial roles in cell signaling pathways. For instance, it may target fibroblast growth factor receptors (FGFRs), which are implicated in cancer progression .
- Antioxidant Activity : The compound exhibits antioxidant properties that can mitigate oxidative stress in cells. This effect is significant as oxidative stress is a contributor to various diseases, including cancer and neurodegenerative disorders .
Antitumor Activity
Research indicates that derivatives of 1H-pyrrolo[2,3-b]pyridine have shown promising antitumor activities. For example:
- FGFR Inhibition : A related compound demonstrated potent inhibitory activity against FGFRs with IC50 values ranging from 7 to 712 nM across different FGFR types. This suggests a potential for developing targeted cancer therapies .
Case Studies
- In Vitro Studies : In vitro studies using breast cancer cell lines (4T1) showed that compounds derived from the pyrrolo[2,3-b]pyridine framework could inhibit cell proliferation and induce apoptosis. Specifically, compound 4h was noted for its ability to significantly reduce migration and invasion of cancer cells .
- DYRK1A Inhibition : Another study highlighted the design of non-toxic inhibitors for DYRK1A (dual-specificity tyrosine phosphorylation-regulated kinase 1A), where derivatives of pyrrolo[2,3-b]pyridine were evaluated for their pharmacological effects. These compounds exhibited significant inhibition of DYRK1A alongside antioxidant effects in microglial cells .
Structure-Activity Relationships (SAR)
The SAR studies indicate that modifications to the pyrrolo[2,3-b]pyridine structure can greatly influence biological activity:
Q & A
Q. How can researchers optimize reaction yields in multi-step syntheses?
- Methodological Answer : Yield optimization involves: (i) Catalyst screening (e.g., Pd(PPh₃)₄ for Suzuki couplings) , (ii) Solvent selection (e.g., THF for SNAr reactions) , (iii) Temperature control (e.g., 105°C for boronic acid couplings) . For example, a three-step synthesis of 3-Iodo-4-amino-N1-ribofuranosyl-pyrrolo[2,3-b]pyridine achieved 21% yield via careful intermediate stabilization .
Q. What in vitro models evaluate kinase inhibition potential?
- Methodological Answer : FGFR1-3 kinase assays using recombinant proteins and ATP-competitive ELISA protocols are standard. Cellular models like Ba/F3 cells engineered with FGFR mutations assess anti-proliferative effects. For example, 4-fluoro-3-pyrimidinyl derivatives inhibited FGFR2 with IC₅₀ < 100 nM .
Q. How are protecting groups selected during synthesis?
- Methodological Answer : Tosyl (Ts) groups are preferred for nitrogen protection due to stability under basic conditions and ease of removal with KOH/EtOH . Benzoyl groups are used for ribose hydroxyl protection in glycosylation reactions but require acidic deprotection .
Q. What design principles improve metabolic stability without compromising activity?
- Methodological Answer : Introducing electron-withdrawing groups (e.g., trifluoromethyl) at position 3 reduces oxidative metabolism. Methyl or methoxy groups at positions 5/6 enhance steric shielding. For example, 3-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine showed improved pharmacokinetics in rodent models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
